N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The presence of these heterocyclic rings contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a morpholine-substituted phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Condensation Reaction: This involves the reaction of thiophene-2-carboxylic acid with 3-carbamoyl-4-morpholin-4-ylphenyl isocyanate in the presence of a suitable base, such as triethylamine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of Mycobacterium tuberculosis, targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Mycobacterium tuberculosis, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase, which is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration . This inhibition disrupts the bacterial respiratory chain, leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog without the morpholine and carbamoyl groups.
Morpholino-thiophenes: Compounds with similar structures but different substituents on the thiophene or morpholine rings.
Uniqueness
N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide is unique due to the presence of both the morpholine and thiophene rings, which contribute to its distinct chemical and biological properties. The combination of these rings allows for specific interactions with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c17-15(20)12-10-11(18-16(21)14-2-1-9-23-14)3-4-13(12)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXCZEGNNQOAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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